N-[(2Z)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
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Overview
Description
N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or toluene, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE
- **N-[(2Z)-4-BIPHENYL-4-YL-3-ETHYL-1,3-THIAZOL-2(3H)-YLIDENE]-4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ANILINE
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings These features confer specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C30H29N5S |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
3-ethyl-4-(4-phenylphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C30H29N5S/c1-2-34-27(24-14-12-23(13-15-24)22-9-5-3-6-10-22)21-36-30(34)31-26-18-16-25(17-19-26)29-33-32-28-11-7-4-8-20-35(28)29/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3 |
InChI Key |
KTXQZOCPFVSQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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